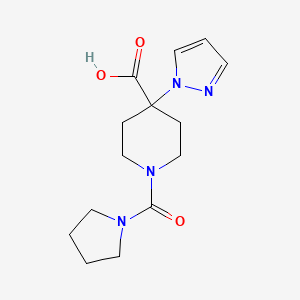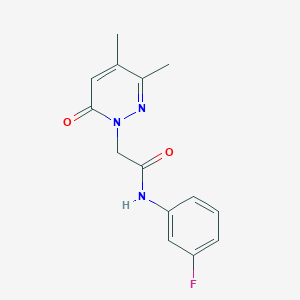
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide, also known as DPA-714, is a promising ligand used in positron emission tomography (PET) imaging. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in high concentrations in the mitochondria of activated microglia and astrocytes. The activation of these cells is associated with neuroinflammation, making DPA-714 a useful tool for studying the role of neuroinflammation in various neurological disorders.
Mécanisme D'action
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide binds selectively to the TSPO, which is upregulated in activated microglia and astrocytes. The TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and its upregulation is associated with increased mitochondrial activity and oxidative stress. The binding of this compound to TSPO allows for the visualization and quantification of neuroinflammation in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have no significant pharmacological effects in vitro or in vivo, indicating that it is a safe and selective ligand for TSPO. However, the upregulation of TSPO in activated microglia and astrocytes is associated with increased mitochondrial activity and oxidative stress, which may contribute to the pathophysiology of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide in PET imaging provides several advantages over traditional methods of studying neuroinflammation, such as histological analysis. PET imaging allows for the non-invasive detection and quantification of neuroinflammation in vivo, providing valuable insights into the temporal and spatial dynamics of neuroinflammation. However, PET imaging using this compound is limited by the availability of PET scanners and the cost of the radiotracer.
Orientations Futures
Future research using 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide may focus on the development of new TSPO ligands with improved selectivity and sensitivity for neuroinflammation. Additionally, the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the pathophysiology of neurological disorders. Finally, the use of this compound in clinical trials may provide valuable insights into the efficacy of anti-inflammatory therapies for neurological disorders.
Méthodes De Synthèse
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3,4-dimethylpyridazine-6-one with 3-fluoroaniline, followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide has been extensively used in preclinical and clinical studies to investigate the role of neuroinflammation in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease. PET imaging using this compound allows for the non-invasive detection and quantification of neuroinflammation in vivo, providing valuable insights into the pathophysiology of these disorders.
Propriétés
IUPAC Name |
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-6-14(20)18(17-10(9)2)8-13(19)16-12-5-3-4-11(15)7-12/h3-7H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLDWRQORUJCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}acetic acid](/img/structure/B5487977.png)
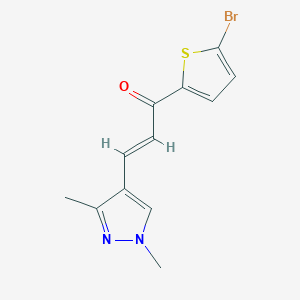
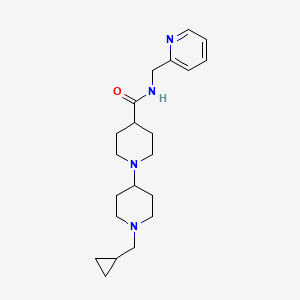
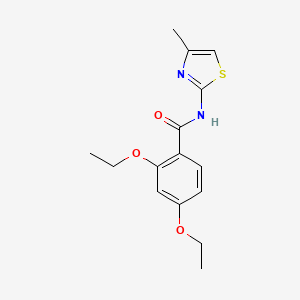
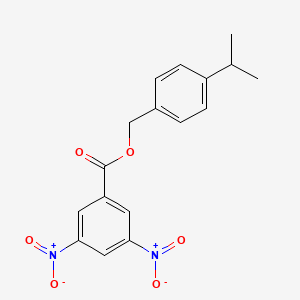
![[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B5488010.png)
![N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea](/img/structure/B5488020.png)
![N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5488028.png)
![4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5488034.png)
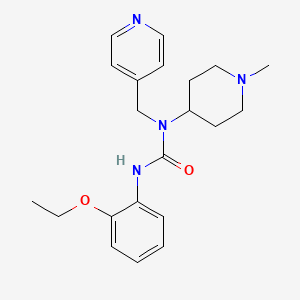
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5488038.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5488040.png)
![1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5488043.png)
